{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a pyrazole-based amine featuring dual pyrazole rings with distinct substituents. Such structural features are common in medicinal chemistry, where pyrazole derivatives are explored for their bioactivity, particularly in kinase inhibition or receptor modulation . The compound’s synthesis likely involves condensation reactions, analogous to methods described for related pyrazole amines (e.g., refluxing precursors in acetonitrile followed by recrystallization) .
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-6-3-10(15-16)8-13-9-11-2-5-14-17(11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
AJPVNTMBNAANAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-pyrazole with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. This is followed by the methylation of another 1H-pyrazole ring using methyl iodide. The final step involves the coupling of these two substituted pyrazole rings through a suitable linker, such as formaldehyde, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine have shown significant activity against various bacterial strains. A study highlighted that pyrazole derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can possess anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, showcasing their potential in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives are notable, with several studies reporting their efficacy in inhibiting tumor growth. The compound's structural features allow it to interact with biological targets involved in cancer progression, suggesting its utility in cancer therapeutics .
Agrochemical Applications
Pesticides and Herbicides
Pyrazole compounds are also explored in the field of agrochemicals. Their ability to act as effective pesticides and herbicides has been documented, providing an avenue for developing environmentally friendly agricultural solutions. The unique chemical structure of pyrazole allows for selective action against pests while minimizing harm to non-target organisms .
Material Science Applications
Fluorescent Dyes
The incorporation of pyrazole derivatives into fluorescent dyes has gained attention due to their photostability and brightness. These compounds can be utilized in various applications, including biological imaging and sensor technology .
Synthesis and Characterization
The synthesis of this compound involves several methods that have been optimized over the years. Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.
- Substitution Reactions : Modifying existing pyrazole structures to introduce new functional groups that enhance biological activity.
Case Studies
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~265 g/mol) is comparable to analogs like 3-Methyl-1-phenyl-1H-pyrazol-5-amine (MW: 173.21 g/mol) but lower than trifluoromethyl-containing derivatives (e.g., ~257–263 g/mol) .
- Lipophilicity (logP) : Fluorine atoms in the 2-fluoroethyl group may reduce logP compared to trifluoromethyl analogs, balancing solubility and membrane permeability.
- Solubility : Thiophene/thienyl-containing analogs (e.g., [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine ) may exhibit higher aqueous solubility due to polarizable sulfur atoms .
Crystallographic and Computational Studies
- Crystallography : Tools like SHELX and WinGX are critical for resolving hydrogen-bonding patterns and molecular packing, as demonstrated in studies of pyrazole derivatives .
- Hydrogen Bonding : The target compound’s amine group may participate in N–H···N or N–H···F interactions, influencing crystal packing and binding affinity .
Biological Activity
The compound {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The structure features two pyrazole rings, a fluoroethyl group, and an amine functional group, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research has identified several key biological activities associated with this compound:
-
Anticancer Activity :
- Studies indicate that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against these tumor cell lines.
- Mechanisms of action include modulation of mTORC1 activity and enhancement of autophagy, leading to increased cancer cell death.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of pathways critical for cell proliferation and inflammation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor functions, influencing cellular signaling pathways related to cancer and inflammation.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- A study on related pyrazole derivatives showed significant antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), with compounds demonstrating submicromolar activity through mTORC1 inhibition and autophagy modulation.
- Another study indicated that compounds with similar structures exhibited significant anti-Japanese Encephalitis Virus (JEV) activity by suppressing reactive oxygen species (ROS) generation and regulating the NRF2-SQSTM1 signaling pathway .
Synthesis
The synthesis of this compound involves multiple chemical reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
- Introduction of the Fluoroethyl Group : Achieved via nucleophilic substitution using a fluoroethyl halide.
- Attachment of the Methyl Group : Introduced through a reaction with methyl iodide as a methylating agent.
Applications
This compound has potential applications in various fields:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex pharmaceuticals and agrochemicals. |
| Biology | Studied for enzyme inhibition and receptor binding interactions. |
| Medicine | Investigated for therapeutic effects in cancer treatment and other diseases. |
| Industry | Used in developing new materials and specialty chemicals. |
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis involves coupling pyrazole derivatives with fluoroethyl and methylpyrazole groups. Critical steps include:
- Reagent selection : Use N,N-Diisopropylethylamine (DIPEA) as a base to deprotonate intermediates and sodium iodide as a coupling agent to enhance reactivity .
- Solvent choice : Dimethylformamide (DMF) or acetonitrile at 60–80°C improves solubility and reaction kinetics .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .
Validate each step via thin-layer chromatography (TLC) and intermediate characterization (e.g., NMR) .
Basic: How should researchers characterize the compound’s structural integrity post-synthesis?
Answer:
Use a combination of spectroscopic and computational methods:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., fluoroethyl at pyrazole C5, methyl at pyrazole C1) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~294.3 g/mol) and detects isotopic patterns from fluorine .
- X-ray crystallography : Resolve ambiguous structural features (e.g., amine linkage conformation) if single crystals are obtainable .
Advanced: How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?
Answer:
Discrepancies may arise from dynamic effects or impurities:
- Variable temperature NMR : Perform experiments at 25°C and −40°C to identify rotational barriers (e.g., fluoroethyl group dynamics) .
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals (e.g., methylene protons in the fluoroethyl group) .
- DFT calculations : Compare experimental NMR shifts with computed values (software: Gaussian, B3LYP/6-31G*) to validate assignments .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
Answer:
Focus on substituent modifications and bioactivity assays:
- Fluoroethyl vs. ethyl : Compare binding affinity to target receptors (e.g., GPCRs) using radioligand displacement assays; fluorine’s electronegativity may enhance interactions .
- Methylpyrazole orientation : Synthesize isomers (e.g., C3-methyl vs. C5-methyl) and test inhibitory potency in enzyme assays (IC determination) .
- Amine linker flexibility : Replace the methylene group with rigid spacers (e.g., propargyl) and evaluate pharmacokinetic properties (e.g., metabolic stability) .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields (<40%) often stem from steric hindrance or side reactions:
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve efficiency by 20% .
- Protecting groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to minimize undesired nucleophilic attacks .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, optimizing ligand-metal ratios .
Basic: What are the best practices for assessing the compound’s stability under physiological conditions?
Answer:
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hr; analyze degradation via HPLC (C18 column, UV detection at 254 nm) .
- Plasma stability : Add compound to human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify remaining parent compound using LC-MS/MS .
- Light sensitivity : Store samples in amber vials and monitor photodegradation under UV light (λ = 365 nm) .
Advanced: How can computational methods aid in predicting the compound’s biological targets?
Answer:
Leverage in silico tools for target prediction:
- Molecular docking : Use AutoDock Vina to simulate binding to kinases or neurotransmitter receptors; prioritize targets with docking scores <−8.0 kcal/mol .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from amine groups) using Schrödinger’s Phase .
- Machine learning : Train models on ChEMBL data to predict off-target interactions (e.g., CYP450 inhibition) .
Advanced: What experimental designs are optimal for resolving contradictory bioactivity data across studies?
Answer:
Standardize assays and validate reproducibility:
- Dose-response curves : Test compound concentrations in triplicate (1 nM–100 µM) to calculate EC/IC with 95% confidence intervals .
- Cell line validation : Use authenticated lines (e.g., HEK293 from ATCC) and include positive/negative controls (e.g., DMSO) .
- Orthogonal assays : Confirm findings with alternate methods (e.g., fluorescence polarization for binding, Western blot for downstream signaling) .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
Follow hazard mitigation strategies:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluoroethyl bromide) .
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid; dispose of waste via approved chemical channels .
Advanced: How can researchers modify the compound to enhance blood-brain barrier (BBB) penetration?
Answer:
Optimize physicochemical properties:
- LogP adjustment : Introduce lipophilic groups (e.g., trifluoromethyl) to increase logP from ~2.0 to 3.5, improving passive diffusion .
- Molecular weight reduction : Replace the pyrazole rings with smaller heterocycles (e.g., imidazole) while retaining key pharmacophores .
- P-glycoprotein inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) in in vivo models to assess enhanced brain uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
